Sorafenibtosylat

Übersicht

Beschreibung

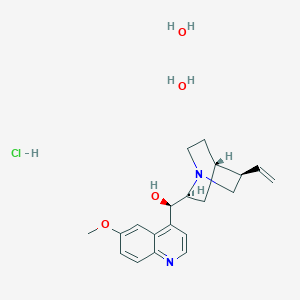

Sorafenib tosylate is a bi-aryl urea and an oral multikinase inhibitor. It targets cell surface tyrosine kinase receptors and downstream intracellular kinases that are implicated in tumor cell proliferation and tumor angiogenesis . Sorafenib tosylate is approved for the treatment of unresectable hepatocellular carcinoma, advanced renal cell carcinoma, and differentiated thyroid carcinoma . It is marketed under the brand name Nexavar .

In Vivo

Sorafenib tosylate has been used in various animal models to study its effects on tumor growth and metastasis. For example, in a study conducted on mice, the administration of sorafenib tosylate was found to reduce the growth of melanoma tumors and inhibit the formation of new blood vessels. In another study, sorafenib tosylate was found to inhibit the growth of hepatocellular carcinoma in a mouse model.

In Vitro

Sorafenib tosylate has also been used in various cell-based assays to study its anticancer effects. In a study conducted on human hepatocellular carcinoma cells, the administration of sorafenib tosylate was found to inhibit the growth of the cells in a dose-dependent manner. In another study, sorafenib tosylate was found to inhibit the growth of human bladder cancer cells.

Wirkmechanismus

Sorafenib tosylate is a kinase inhibitor that decreases tumor cell proliferation by inhibiting multiple intracellular kinases, including c-CRAF, BRAF, and mutant BRAF . It targets cell surface tyrosine kinase receptors and downstream intracellular kinases involved in tumor cell proliferation and angiogenesis . Sorafenib treatment induces autophagy, which may suppress tumor growth .

Biologische Aktivität

Sorafenib tosylate has been shown to be active against a wide range of cancer cell lines, including melanoma, hepatocellular carcinoma, and bladder cancer. It has also been shown to be active against a wide range of cell lines of non-cancerous origin, including liver, kidney, and endothelial cells.

Biochemical and Physiological Effects

Sorafenib tosylate has been shown to inhibit the activity of several protein kinases, including Sorafenib tosylate, PDGFR, and c-Kit. It has also been shown to inhibit the expression of several pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). Additionally, it has been shown to inhibit the proliferation of cancer cells and the formation of new blood vessels.

Vorteile Und Einschränkungen Für Laborexperimente

The use of sorafenib tosylate in laboratory experiments has several advantages. It is a small molecule inhibitor of several protein kinases, which makes it ideal for studying the effects of these kinases on cancer cell growth and metastasis. Additionally, it is relatively easy to synthesize and is relatively stable in solution.

However, there are also some limitations to the use of sorafenib tosylate in laboratory experiments. It is a prodrug, and therefore must be converted to its active form in order to exert its effects. Additionally, it is expensive and not widely available.

Zukünftige Richtungen

Future research on sorafenib tosylate should focus on further elucidating its mechanism of action and exploring its potential as a therapeutic agent for the treatment of other types of cancer. Additionally, further research should focus on developing more efficient methods for synthesizing sorafenib tosylate and exploring its potential as a diagnostic tool for the early detection of cancer. Furthermore, research should also focus on exploring the potential of sorafenib tosylate as an adjuvant therapy for existing cancer treatments, such as chemotherapy and radiation therapy. Finally, research should also focus on developing more effective delivery systems for sorafenib tosylate, such as nanoparticles and liposomes, to improve its bioavailability and reduce its side effects.

Wissenschaftliche Forschungsanwendungen

Sorafenib tosylate has a wide range of scientific research applications, including :

Chemistry: Used as a model compound for studying kinase inhibitors and their interactions with various targets.

Biology: Investigated for its effects on cell signaling pathways and its role in inhibiting tumor growth.

Medicine: Extensively used in clinical trials for the treatment of various cancers, including hepatocellular carcinoma, renal cell carcinoma, and thyroid carcinoma.

Industry: Employed in the development of drug delivery systems, such as nanocarriers, to improve its bioavailability and reduce side effects.

Safety and Hazards

Biochemische Analyse

Biochemical Properties

Sorafenib tosylate targets cell surface tyrosine kinase receptors and downstream intracellular kinases that are implicated in tumor cell proliferation and tumor angiogenesis . It inhibits multiple intracellular kinases, including c-CRAF, BRAF, and mutant BRAF .

Cellular Effects

Sorafenib tosylate has been shown to decrease tumor cell proliferation in vitro . It attenuates tumor growth of human tumor xenografts in immunocompromised mice, reduces tumor angiogenesis, and increases tumor apoptosis in models of hepatocellular carcinoma, renal cell carcinoma, and differentiated thyroid carcinoma .

Molecular Mechanism

Sorafenib tosylate’s mechanism of action involves inhibiting many protein kinases, including VEGFR, PDGFR, and RAF kinases . Of the RAF kinases, sorafenib tosylate is more selective for c-Raf than B-RAF . It also induces autophagy, which may suppress tumor growth .

Temporal Effects in Laboratory Settings

Sorafenib tosylate undergoes oxidative metabolism by CYP3A4 in the liver, as well as glucuronidation by UGT1A9 in the liver and kidneys . At steady-state, sorafenib tosylate accounts for 70-85% of the circulating analytes in plasma .

Dosage Effects in Animal Models

In a study involving tumor-bearing dogs, sorafenib tosylate was administered at an intended dose of 3 mg/kg . Mean sorafenib levels declined by over 70% relative to peak serum concentrations by 24 hours in all dogs, suggesting the value of at least twice-daily administration . Doses of 3 mg/kg were well-tolerated, and no patients in the study experienced adverse events that were attributable to sorafenib tosylate .

Metabolic Pathways

Sorafenib tosylate undergoes oxidative metabolism by CYP3A4 in the liver, as well as glucuronidation by UGT1A9 in the liver and kidneys . About eight metabolites of sorafenib tosylate have been identified, of which five were detected in plasma .

Transport and Distribution

It is known that sorafenib tosylate undergoes oxidative metabolism in the liver and kidneys, suggesting that it may be transported to these organs for metabolism .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of sorafenib tosylate involves several steps. One of the key intermediates is 4-chloro-3-(trifluoromethyl)aniline, which undergoes a series of reactions to form the final product. The process includes the following steps :

Formation of Intermediate: 4-chloro-3-(trifluoromethyl)aniline is reacted with phosgene to form 4-chloro-3-(trifluoromethyl)phenyl isocyanate.

Coupling Reaction: The isocyanate is then reacted with 4-aminophenol to form 4-[4-(4-chloro-3-(trifluoromethyl)phenyl)ureido]phenol.

Ether Formation: This intermediate is reacted with 2-chloro-N-methylpyridine-3-carboxamide to form sorafenib.

Tosylation: Finally, sorafenib is tosylated using p-toluenesulfonic acid to form sorafenib tosylate.

Industrial Production Methods

The industrial production of sorafenib tosylate involves optimizing the reaction conditions to ensure high yield and purity. The process typically includes the use of solvents like ethanol and methanol, and the reactions are carried out under controlled temperatures and pressures .

Analyse Chemischer Reaktionen

Types of Reactions

Sorafenib tosylate undergoes various chemical reactions, including:

Reduction: Reduction reactions are less common for sorafenib tosylate.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and trifluoromethyl groups.

Common Reagents and Conditions

Oxidation: Common reagents include cytochrome P450 enzymes and UGT1A9.

Substitution: Reagents such as nucleophiles (e.g., amines, thiols) can be used under mild conditions.

Major Products Formed

Oxidation: The major products include oxidized metabolites that are excreted in feces and urine.

Substitution: Substituted derivatives of sorafenib tosylate.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Sunitinib: Another multikinase inhibitor used for similar indications.

Pazopanib: A kinase inhibitor used for the treatment of renal cell carcinoma and soft tissue sarcoma.

Regorafenib: A kinase inhibitor used for the treatment of metastatic colorectal cancer and gastrointestinal stromal tumors.

Uniqueness of Sorafenib Tosylate

Sorafenib tosylate is unique due to its broad spectrum of kinase inhibition, targeting both RAF kinase and receptor tyrosine kinases that promote angiogenesis . It is also known for its ability to induce autophagy, which may contribute to its antitumor effects .

Eigenschaften

IUPAC Name |

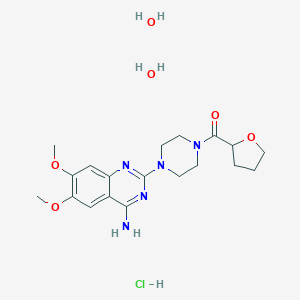

4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]phenoxy]-N-methylpyridine-2-carboxamide;4-methylbenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16ClF3N4O3.C7H8O3S/c1-26-19(30)18-11-15(8-9-27-18)32-14-5-2-12(3-6-14)28-20(31)29-13-4-7-17(22)16(10-13)21(23,24)25;1-6-2-4-7(5-3-6)11(8,9)10/h2-11H,1H3,(H,26,30)(H2,28,29,31);2-5H,1H3,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVDHYUQIDRJSTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.CNC(=O)C1=NC=CC(=C1)OC2=CC=C(C=C2)NC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H24ClF3N4O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9047839 | |

| Record name | Sorafenib tosylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9047839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

637.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

475207-59-1 | |

| Record name | Nexavar | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=475207-59-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sorafenib tosylate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0475207591 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sorafenib tosylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9047839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(4-((2-(methylcarbamoyl)pyridin-4-yl)oxy)phenyl)urea mono(4-methylbenzenesulfonate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SORAFENIB TOSYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5T62Q3B36J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.